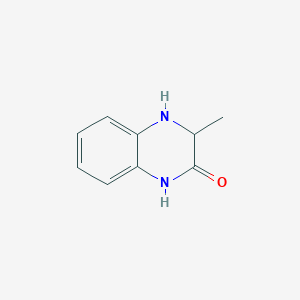

3-methyl-3,4-dihydro-1H-quinoxalin-2-one

説明

Historical Perspective and Early Investigations of Quinoxalinone Chemistry

The journey into quinoxalinone chemistry began with the synthesis of the parent quinoxaline (B1680401) structure. A pivotal moment in this field was in 1884, when Korner and Hinsberg first synthesized a quinoxaline derivative through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction laid the groundwork for the creation of a vast library of quinoxaline derivatives. mdpi.com

Traditionally, the synthesis of quinoxalines and their analogues, including quinoxalinones, has relied on the condensation reaction between ortho-diamino aromatic compounds and α-dicarbonyl compounds. sapub.orgchim.it Over the years, numerous methods have been developed, employing various catalysts and reaction conditions to improve yields and efficiency. mdpi.comsapub.org The synthesis of quinoxalin-2-ones, specifically, could be achieved through the condensation of o-phenylenediamines with precursors like α-keto acids. sapub.orgresearchgate.net The investigation into 3,4-dihydroquinoxalin-2(1H)-one synthesis involved reacting o-phenylenediamine with chloroacetic acid or ethyl bromoacetate, which proceeds through an initial substitution followed by cyclization. csus.eduderpharmachemica.com These early synthetic explorations were crucial for accessing the foundational scaffolds necessary for more complex, substituted derivatives like 3-methyl-3,4-dihydro-1H-quinoxalin-2-one.

Significance of Quinoxalinone Scaffolds in Medicinal Chemistry and Chemical Biology

The quinoxalinone core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comresearchgate.net This designation is due to its recurring presence in a multitude of pharmacologically active compounds. nih.govbenthamdirect.com Quinoxaline and its derivatives have demonstrated a wide spectrum of biological activities, making them a cornerstone in the development of new therapeutic agents. mdpi.comresearchgate.netnih.gov

The diverse pharmacological profile of the quinoxalinone scaffold is extensive, with research demonstrating its potential in various therapeutic areas. benthamscience.comresearchgate.net Derivatives have been shown to possess potent antimicrobial properties, including antibacterial, antifungal, and antiviral activities. sapub.orgresearchgate.netnih.govnih.gov Furthermore, the quinoxalinone structure is integral to many anticancer agents, with studies highlighting their antiproliferative effects against various tumor cell lines. nih.govmdpi.comnih.gov The versatility of the quinoxaline ring system also extends to its use in developing agents with anti-inflammatory, antimalarial, antitubercular, and antithrombotic properties. sapub.orgderpharmachemica.comnih.gov The broad applicability of this scaffold has spurred continuous research, leading to the synthesis and evaluation of numerous derivatives, some of which have advanced into clinical trials. nih.govbenthamdirect.com

Table 1: Reported Biological Activities of the Quinoxalinone Scaffold

| Biological Activity | Description | Key References |

|---|---|---|

| Anticancer | Derivatives show antiproliferative activity against various cancer cell lines. | nih.govmdpi.comnih.gov |

| Antimicrobial | Includes antibacterial, antifungal, and antiviral properties. | sapub.orgresearchgate.netnih.govnih.gov |

| Anti-inflammatory | Certain quinoxalinones exhibit anti-inflammatory effects. | sapub.orgresearchgate.net |

| Antitubercular | The scaffold is a promising base for developing new drugs against Mycobacterium tuberculosis. | nih.gov |

| Antimalarial | Quinoxaline derivatives have been investigated for their activity against Plasmodium falciparum. | sapub.orgnih.gov |

| Antithrombotic | Some derivatives have been identified as having potential antithrombotic effects. | derpharmachemica.com |

Overview of Research Trajectories for this compound and its Derivatives

Research specifically focusing on this compound and its related structures has branched into several key areas, primarily centered on synthesis and biological evaluation. The core structure serves as a crucial intermediate for creating more complex molecules with enhanced pharmacological profiles. derpharmachemica.com

One major research trajectory involves the synthesis of novel derivatives by modifying the this compound backbone. For instance, studies have described the synthesis of various derivatives starting from 3-methylquinoxalin-2(1H)-one, a closely related oxidized form. researchgate.netnih.gov These syntheses often involve reactions at the N1 position or condensation at the methyl group to introduce diverse functionalities. oup.com For example, new series of 3-methylquinoxalin-2(1H)-one derivatives have been designed and synthesized to act as VEGFR-2 inhibitors, a key target in cancer therapy. nih.gov

Another significant line of inquiry is the biological screening of these synthesized derivatives. Research has demonstrated that compounds derived from the 3-methyl-quinoxalinone skeleton possess notable anticancer and antimicrobial activities. researchgate.netnih.gov For example, certain 3-substituted styrylquinoxalin-2(1H)-ones and their subsequent derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. researchgate.net In the realm of oncology, derivatives of 3-methylquinoxalin-2(1H)-one have been evaluated for their cytotoxic effects against human cancer cell lines like HepG-2 (liver cancer) and MCF-7 (breast cancer), with some compounds showing promising inhibitory activity. nih.gov These studies often include structure-activity relationship (SAR) analyses to understand how different chemical modifications influence biological efficacy. nih.gov

Table 2: Research Focus on this compound and Related Derivatives

| Research Area | Description of Findings | Key References |

|---|---|---|

| Synthetic Chemistry | Development of synthetic routes to create novel derivatives from the 3-methylquinoxalinone core, often via N-alkylation or condensation reactions. | researchgate.netnih.govoup.com |

| Anticancer Research | Design and evaluation of derivatives as potential anticancer agents, particularly as VEGFR-2 inhibitors, with demonstrated cytotoxicity against cancer cell lines. | nih.gov |

| Antimicrobial Research | Synthesis and screening of derivatives for antibacterial and antifungal activity. | derpharmachemica.comresearchgate.net |

| Structure-Activity Relationship (SAR) | Investigation into how structural modifications of the quinoxalinone scaffold affect its biological activity to guide the design of more potent compounds. | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAJCHFCYQOFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377067 | |

| Record name | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34070-68-3 | |

| Record name | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 3,4 Dihydro 1h Quinoxalin 2 One and Its Analogs

Classical Approaches to Dihydroquinoxalin-2-ones

The traditional and most widely employed routes for synthesizing the dihydroquinoxalin-2-one scaffold involve building the heterocyclic ring from an aromatic diamine. These methods are valued for their reliability and the accessibility of starting materials.

Condensation Reactions with o-Phenylenediamines

The condensation of o-phenylenediamines with molecules containing two electrophilic centers is a direct and efficient pathway to quinoxalinone derivatives. sapub.org The nature of the bifunctional partner dictates the substitution pattern of the final product.

A facile and widely utilized method for the synthesis of quinoxaline (B1680401) derivatives is the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org For instance, the reaction of o-phenylenediamine (B120857) with an α-ketoaldehyde like 2-oxopropionaldehyde in a solvent such as dimethylformamide (DMF) leads to the formation of 2-methyl-quinoxaline. sapub.org While this produces the fully oxidized quinoxaline, related α-dicarbonyls can yield the dihydroquinoxalin-2-one core. The reaction of o-phenylenediamine with hexane-2,3,5-trione in ethanol (B145695), for example, has been used to synthesize new derivatives of 3,4-dihydroquinoxalin-2(1H)-one. sapub.org Similarly, α-ketoacids or their esters can be employed; the reaction of 2,3-diaminonaphthalene (B165487) with 2-oxopropanoic acid can yield the corresponding quinoxalinone derivatives. sapub.org

Table 1: Examples of Condensation Reactions with α-Dicarbonyl Compounds

| o-Phenylenediamine Derivative | α-Dicarbonyl Compound | Product Type | Reference |

| o-Phenylenediamine | 2-Oxopropionaldehyde | 2-Methyl-quinoxaline | sapub.org |

| o-Phenylenediamine | Hexane-2,3,5-trione | 3,4-Dihydroquinoxaline-2(1H)-one derivative | sapub.org |

| 2,3-Diaminonaphthalene | 2-Oxopropanoic acid | Benzo[g]quinoxalin-2(1H)-one derivative | sapub.org |

A prominent and well-studied method for synthesizing the 3,4-dihydroquinoxalin-2(1H)-one backbone is the reaction of o-phenylenediamine with an α-halo ester, such as ethyl bromoacetate. csus.edu This reaction proceeds through a two-step sequence. The first step is an S_N2 substitution, where one of the nucleophilic amino groups of o-phenylenediamine attacks the electrophilic carbon bearing the halogen, displacing it as a leaving group. csus.edu The second step is an intramolecular cyclization, where the remaining amino group attacks the ester's carbonyl carbon, leading to the formation of the six-membered lactam ring and the elimination of an alcohol (e.g., ethanol). csus.edu The choice of base can influence the reaction's outcome; using pyridine (B92270) as a base tends to favor the formation of the desired cyclized dihydroquinoxalinone product. csus.edu

Table 2: Synthesis of Dihydroquinoxalin-2-ones using α-Halo Esters

| Reactant 1 | Reactant 2 | Key Steps | Conditions | Product | Reference |

| o-Phenylenediamine | Ethyl bromoacetate | 1. S_N2 Substitution2. Intramolecular Cyclization | Varies (e.g., presence of pyridine base) | 3,4-Dihydroquinoxalin-2(1H)-one | csus.edu |

| o-Phenylenediamine | 3-Bromo-2-oxo-3-phenyl-propionic acid ethyl ester | Condensation/Cyclization | Acetic acid | 3-Phenyl-3,4-dihydro-1H-quinoxalin-2-one derivative | sapub.org |

Chiral dihydroquinoxalinones can be synthesized using optically pure α-amino acids or their esters. nih.gov A common strategy involves the coupling of a chiral amino acid with an ortho-substituted aniline (B41778), such as an o-nitroaryl halide (e.g., o-nitroaryl fluoride). nih.gov This is typically followed by a reduction of the nitro group to an amine, which then triggers an intramolecular cyclization to form the dihydroquinoxalinone ring. nih.gov This reduction-cyclization sequence is a powerful method for producing enantioenriched products. nih.gov

More modern chemoenzymatic approaches have been developed based on this principle. For example, the enzyme ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the asymmetric addition of o-phenylenediamine to fumarate, producing an amino acid product. nih.gov This intermediate can then be cyclized in a subsequent step to yield an enantioenriched dihydroquinoxalinone, often in a one-pot, two-step process using water as a solvent. nih.gov

Cyclization Reactions

The formation of the heterocyclic ring is the critical step in the synthesis of dihydroquinoxalin-2-ones. This ring closure is almost always an intramolecular process, driven by the reaction between two functional groups on a common acyclic precursor.

The mechanism of intramolecular cyclization is fundamental to the formation of the 3,4-dihydro-1H-quinoxalin-2-one core. In the reaction between o-phenylenediamine and an α-halo ester, the cyclization occurs after the initial S_N2 alkylation. csus.edu The intermediate, an N-(2-amino-phenyl)glycine ester, undergoes a nucleophilic attack from the free aniline nitrogen onto the electrophilic carbonyl carbon of the ester. This process forms a tetrahedral intermediate which then collapses, eliminating the alcohol moiety (e.g., ethoxide) to yield the stable six-membered lactam ring of the dihydroquinoxalinone. csus.edu

In syntheses that utilize amino acids and o-nitroaryl halides, the cyclization is the final step in the sequence. nih.gov After coupling the amino acid and reducing the nitro group to an amine, the resulting intermediate possesses an amino group from the original o-phenylenediamine and a carboxylic acid (or ester) from the amino acid component. The intramolecular amidation between these two groups, often promoted by acid or heat, closes the ring to furnish the final dihydroquinoxalin-2-one structure. nih.gov

Advanced and Green Synthetic Strategies for 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one Scaffolds

The development of synthetic methodologies for quinoxalinone scaffolds has increasingly focused on advanced and green strategies that offer improvements in efficiency, environmental impact, and safety. ijirt.org Traditional methods often require harsh conditions, toxic reagents, and lengthy reaction times. ijirt.orgias.ac.in In contrast, modern approaches prioritize the use of alternative energy sources, recyclable catalysts, and environmentally benign reaction media to streamline the synthesis of compounds like this compound and its analogs. ijirt.orgresearchgate.net These green chemistry principles not only reduce waste and energy consumption but also often lead to higher yields and purities. e-journals.in

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating the synthesis of heterocyclic compounds, including quinoxalinone derivatives. e-journals.innih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significant reductions in reaction times, often from hours to minutes, and frequently results in improved yields and fewer side products compared to conventional heating methods. e-journals.inscholarsresearchlibrary.com

The application of microwave heating has been successfully employed in the condensation reactions that form the core quinoxalinone structure. For instance, the synthesis of quinoxaline derivatives through the condensation of diamines and dicarbonyl compounds under solvent-free microwave conditions has been reported to produce excellent yields (80-90%) in as little as 3.5 minutes. e-journals.in This approach is noted for its clean reaction profile and simple work-up procedures. e-journals.innih.gov

Similarly, an efficient method for preparing 2,4(1H,3H)-quinazolinediones, which are structurally related to quinoxalinones, involves the microwave-assisted reaction of substituted methyl anthranilate with various isocyanates or isothiocyanates in a DMSO/H2O mixture without the need for a catalyst or base. nih.gov This highlights the potential of MAOS to facilitate reactions under milder conditions, accommodating a variety of substrates to generate a library of compounds with high purity and good yields. nih.gov The key advantages of microwave-assisted synthesis in this context are summarized in the table below.

| Feature | Benefit in Quinoxalinone Synthesis |

| Rapid Heating | Drastic reduction in reaction times (hours to minutes). e-journals.in |

| Improved Yields | Higher conversion of reactants to the desired product. e-journals.inscholarsresearchlibrary.com |

| Enhanced Purity | Suppression of side reactions and by-product formation. e-journals.in |

| Energy Efficiency | Focused heating of the reaction mixture is more energy-efficient than conventional oil baths. |

| Solvent-Free Conditions | Potential for performing reactions without a solvent, reducing waste and environmental impact. e-journals.innih.gov |

Recyclable Catalysts in Quinoxalinone Synthesis

The use of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of synthetic processes. rsc.org In the synthesis of quinoxalinone scaffolds, various solid-supported and heterogeneous catalysts have been developed that can be easily recovered and reused without a significant loss of activity. nih.govmdpi.com

One notable example is the use of silica (B1680970) nanoparticles (SiO2) for the condensation of 1,2-diamines with 1,2-diketones to form quinoxalines. rsc.org These nanoparticles provide a large surface area with numerous active sites and can be regenerated and reused. rsc.org Another effective and reusable catalyst is nano-BF3·SiO2, which functions as a solid acid catalyst for the synthesis of 2,3-disubstituted quinoxalines under solvent-free and sonication conditions at room temperature. rsc.org

Heteropolyoxometalates supported on alumina (B75360) (e.g., AlCuMoVP and AlFeMoVP) have also been employed as efficient and reusable heterogeneous catalysts for quinoxaline synthesis at room temperature. nih.gov These catalysts demonstrate high activity and selectivity, and can be easily separated from the reaction mixture by simple filtration. nih.gov Furthermore, cellulose (B213188) sulfuric acid has been utilized as a biodegradable and recyclable solid acid catalyst for synthesizing quinoxaline derivatives in environmentally friendly solvents like water or ethanol at room temperature. researchgate.net The application of such catalysts aligns with the principles of sustainable chemistry by minimizing the generation of metallic or acidic waste.

| Catalyst | Substrate Scope | Reaction Conditions | Reusability |

| Silica Nanoparticles (SiO2) | 1,2-diamines and 1,2-diketones | Solvent-free, room temperature | Can be regenerated and reused. rsc.org |

| Nano-BF3·SiO2 | α-diketones and o-phenylenediamine | Solvent-free, sonication, room temperature | Reusable with a gradual decline in activity. rsc.org |

| Alumina-Supported Heteropolyoxometalates | Substituted o-phenylenediamines and 1,2-diketones | Toluene, room temperature | Easily recovered by filtration and reused. nih.gov |

| Cellulose Sulfuric Acid | General quinoxaline synthesis | Water or Ethanol, room temperature | Inexpensive, recyclable, and biodegradable. researchgate.net |

| g-C3N4 | Quinoxalin-2(1H)-ones and N-arylglycine | Visible light, solvent-controlled | Can be recycled up to six times with high activity. mdpi.com |

Reactions in Aqueous Media

Performing organic reactions in water as a solvent is a primary goal of green chemistry, as it is non-toxic, non-flammable, and abundant. ijirt.orgnih.gov The synthesis of quinoxaline derivatives has been successfully adapted to aqueous conditions, often with the aid of a catalyst. For example, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be an effective catalyst for the synthesis of quinoxalines in tap water, providing a simple, proficient, and green approach. nih.gov

Multicomponent reactions in water have also been developed. A sunlight-catalyzed, three-component reaction of quinoxalin-2(1H)-one, DMSO, and styrene (B11656) has been demonstrated in water, showcasing a green and sustainable route for the synthesis of 3-substituted quinoxalin-2(1H)-ones. nih.gov Similarly, a clean and green multicomponent transformation of methyl ketones with quinoxalinones has been achieved using an ion-exchange resin (Amberlyst 15) as a catalyst in water and air. nih.gov

The use of water as a solvent is not only environmentally beneficial but can also influence the reaction pathway and product selectivity. mdpi.com The development of water-tolerant catalytic systems is crucial for expanding the scope of aqueous synthesis in the production of heterocyclic compounds like this compound.

Transition-Metal-Catalyzed Methodologies

Transition-metal catalysis has become an indispensable tool in organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. For the synthesis of this compound and its analogs, palladium and copper catalysts have been particularly prominent.

Palladium catalysts are well-known for their ability to mediate a wide range of cross-coupling reactions. In the context of quinoxalinone synthesis, palladium-catalyzed reactions have been employed for both the formation of the heterocyclic ring and its subsequent functionalization.

A novel palladium-catalyzed synthesis of 3,4-dihydroquinoxalinones involves the reaction of enamines (derived from 2-nitroanilines and α-substituted aldehydes) with carbon monoxide in the presence of a palladium(0) catalyst. nih.gov This process leads to a mixture of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones. nih.gov

Palladium-catalyzed C-H functionalization is another powerful strategy. For instance, the synthesis of 3,4-disubstituted quinolin-2(1H)-ones, which are structurally analogous to quinoxalinones, has been achieved through a ligand-free palladium-catalyzed annulation of internal alkynes with N-substituted 2-iodoanilines in the presence of carbon monoxide. nih.gov Furthermore, palladium-catalyzed intramolecular double N-arylation has been used to construct spirobis[3,4-dihydroquinolin-2(1H)-ones]. nih.gov These methods demonstrate the versatility of palladium catalysis in building complex molecular architectures from relatively simple precursors.

Copper catalysts offer a more economical and sustainable alternative to palladium for certain transformations. Copper-catalyzed reactions have been successfully applied to the synthesis and functionalization of the quinoxalinone scaffold.

For example, a copper-catalyzed three-component reaction of quinoxalin-2(1H)-one, styrene, and tert-butyl peroxybenzoate (TBPB) has been developed for the synthesis of 3-substituted quinoxalin-2(1H)-ones containing ether units, introducing both C-C and C-O bonds. nih.gov Another notable application is the copper-catalyzed carbogermylation of alkenes through a 3,4-difunctionalization of quinoxalin-2(1H)-one, yielding organogermanium derivatives. nih.gov

Furthermore, copper-catalyzed C-H amination of quinoxalin-2(1H)-ones using primary or secondary amines as the nitrogen source has been reported. mdpi.com Mechanochemical click reactions catalyzed by copper have also been implemented to create novel quinoline-1,2,3-triazole hybrids, showcasing the broad utility of copper in modern synthetic chemistry. beilstein-journals.org

| Catalyst System | Reaction Type | Product |

| Pd(dba)2 / dppp | Carbonylative cyclization of enamines | 3,4-Dihydroquinoxalinones nih.gov |

| Pd(OAc)2 | Heck coupling and cyclization | Quinolines and quinolin-2(1H)-ones nih.gov |

| CuCl | Three-component reaction | 3-Substituted quinoxalin-2(1H)-ones with ether units nih.gov |

| Cu(I)-catalyst | Carbogermylation of alkenes | 3-Oxo-3,4-dihydroquinoxaline 1-oxide derivatives nih.gov |

| Cu-CPO-27 | C-H amination | C-3 aminated quinoxalin-2(1H)-ones mdpi.com |

| CuSO4·5H2O / Sodium Ascorbate | Azide-alkyne cycloaddition (Click Chemistry) | Coumarin-1,2,3-triazole hybrids with quinoline (B57606)/pyridine researchgate.net |

Iron-Catalyzed Reactions

Iron catalysis has emerged as a cost-effective and environmentally benign approach for the synthesis of quinoxaline derivatives. One notable method involves the iron-catalyzed one-pot synthesis of quinoxalines through a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.govnih.govelsevierpure.com In this process, a tricarbonyl (η4-cyclopentadienone) iron complex, known as the Knölker complex, facilitates both the oxidation of alcohols and the reduction of nitroarenes simultaneously. nih.govnih.govelsevierpure.com This generates the 1,2-diaminobenzene and carbonyl intermediates in situ, which then condense to form the quinoxaline ring. nih.govnih.govelsevierpure.com The reaction is activated by trimethylamine (B31210) N-oxide and proceeds without the need for external redox agents or a base, with water being the only byproduct. nih.govnih.govelsevierpure.com This method has been successfully applied to a variety of symmetrical and unsymmetrical vicinal diols, affording quinoxaline derivatives in yields ranging from 49% to 98%. nih.govnih.gov

A series of control experiments have helped to propose a plausible mechanism for this transformation. nih.govnih.gov The use of glycerol (B35011) in this system has also been explored, leading to the formation of a 2-benzimidazoyl quinoxaline product, which suggests a novel route to such derivatives. nih.gov

Photoredox Catalysis and Electrochemical Methods

Visible-light photoredox catalysis and electrochemical methods offer mild and efficient alternatives for the synthesis and functionalization of quinoxalin-2-ones. These techniques often allow for reactions to occur at room temperature and can provide access to a diverse range of derivatives. acs.org

Photoredox catalysis has been employed for the direct C–H functionalization of quinoxalin-2(1H)-ones. For instance, a visible-light-induced three-component reaction of quinoxalin-2(1H)-ones, alkenes, and CF3SO2Na has been developed to produce 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov Similarly, a photocatalytic three-component tandem reaction using 4CzIPN as a catalyst and oxygen as an oxidant can yield sulfonated quinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones, alkenes, and sulfites. nih.gov In some cases, these reactions can proceed without a dedicated photocatalyst, relying on the photoinduced transformation of the quinoxalin-2(1H)-ones themselves. rsc.org For example, a visible-light-driven divergent reaction of quinoxalin-2(1H)-ones with H2O2 can lead to either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones, depending on the reaction atmosphere. rsc.org

Electrochemical methods provide another powerful tool for C-H functionalization. An electrochemical oxidative cross-dehydrogenative coupling of quinoxalin-2(1H)-ones with indoles has been reported to synthesize 3-(indol-2-yl)quinoxalin-2(1H)-ones in good to excellent yields without the need for a catalyst or chemical oxidant. rsc.org The mechanism is believed to involve the electrochemical oxidation of indoles. rsc.org Another electrochemical approach involves the annulation of quinoxalin-2(1H)-ones initiated by the decarboxylation of N-arylglycines, catalyzed by ferrocene, to produce tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. acs.org The electrochemical behavior of quinoxalin-2-one derivatives has been studied, revealing that the pyrazine (B50134) ring is the primary electroactive center, undergoing a pH-dependent two-electron reduction. nih.gov

Radical-Type Reactions for Quinoxalinone Functionalization

Radical reactions have proven to be a versatile strategy for the C-H functionalization of the quinoxalin-2(1H)-one core, enabling the introduction of a wide array of substituents. nih.gov A general, metal-free approach for the radical functionalization of quinoxalin-2(1H)-ones has been developed based on a radical donor-acceptor inversion strategy. nih.govacs.org This method is driven by the in situ formation of a salt between the quinoxalin-2(1H)-one and an acid or hexafluoroisopropanol (HFIP), which enhances its oxidation potential. nih.govacs.org

Three-component radical cascade reactions under visible light have been utilized to synthesize various quinoxalin-2(1H)-one derivatives. For example, the reaction of quinoxalin-2(1H)-ones with perfluoroalkyl iodides and alkenes yields perfluoroalkylated products. nih.gov Another three-component reaction involves the coupling of quinoxalin-2(1H)-ones, olefins, and TMSN3 to produce β-azidoalkylated quinoxalinones, with PhI(OAc)2 acting as an oxidant. nih.gov

The direct functionalization with alkanes has also been achieved through a dehydrogenative coupling using di-tert-butyl peroxide (DTBP) as a radical initiator. rsc.org This method allows for the use of simple hydrocarbons like cycloalkanes and alkyl arenes as coupling partners. rsc.org

Multicomponent Reactions (MCRs) for Diversification

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity and have been applied to the synthesis of complex quinoxalinone derivatives. researchgate.net These reactions allow for the simultaneous formation of multiple bonds in a single operation, often leading to the construction of intricate molecular architectures. researchgate.net

A notable example is the three-component tandem reaction of quinoxalin-2(1H)-ones, alkenes, and sulfites under photocatalytic conditions, which affords sulfonated quinoxalin-2(1H)-ones. nih.gov Another metal-free, three-component reaction utilizes quinoxalin-2(1H)-ones, DMSO (as a methylation agent), and styrene, mediated by H2O2, to synthesize 3-substituted quinoxalin-2(1H)-ones. nih.gov Furthermore, a copper-catalyzed three-component reaction of quinoxalin-2(1H)-one, tert-butyl peroxybenzoate (TBPB), and hexafluoroisopropanol (HFIP) leads to the formation of hydroxyhexafluoroisobutylated quinoxalin-2(1H)-ones. nih.gov

Visible-light-induced MCRs have also been developed. For instance, a three-component reaction of quinoxalin-2(1H)-ones with alkenes and CF3SO2Na under visible light provides 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov These MCRs often proceed through radical pathways and offer a powerful strategy for the rapid diversification of the quinoxalinone scaffold. nih.gov

Enantioselective Synthesis of Chiral 3,4-dihydro-1H-quinoxalin-2-one Derivatives

The development of enantioselective methods to produce chiral 3,4-dihydro-1H-quinoxalin-2-one derivatives is of significant interest due to the prevalence of such scaffolds in biologically active molecules. nih.govresearchgate.net Several strategies have been established to achieve high levels of enantiopurity.

One approach is the biomimetic asymmetric reduction of quinoxalinones using chiral and regenerable NAD(P)H models, catalyzed by ureas through hydrogen bonding activation. rsc.org This method provides chiral dihydroquinoxalinones with high yields and excellent enantioselectivities. rsc.org Another strategy involves the Ir-catalyzed asymmetric hydrogenation of quinoxalines, where simply changing the solvent can selectively produce either enantiomer of mono-substituted chiral tetrahydroquinoxalines with high yields and enantioselectivities. rsc.org

Chemoenzymatic methods have also been successfully employed. nih.govacs.org For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the asymmetric addition of o-phenylenediamines to fumarate, which can then be cyclized to form enantioenriched dihydroquinoxalinones with excellent conversion and high optical purity. nih.govacs.org

Chiral Pool Amino Acid-Based Approaches

The use of naturally occurring amino acids as chiral starting materials, a concept known as the chiral pool, is a well-established and efficient strategy for the synthesis of enantiopure compounds. wikipedia.orglibretexts.org This approach has been successfully applied to the synthesis of chiral 3,4-dihydro-1H-quinoxalin-2-one derivatives. researchgate.netresearchgate.net

A general and efficient method involves the coupling of chiral amino acids or their esters with o-nitroaryl halides, followed by a reduction-cyclization sequence. nih.govresearchgate.net The reductive cyclization of the resulting N-(o-nitroaryl)amino esters can be carried out using iron or zinc metal under mild conditions in a water/ethyl acetate (B1210297) mixture to afford the corresponding enantiopure dihydroquinoxalinones. researchgate.net This method leverages the inherent chirality of the amino acid to produce the final product with high optical purity. researchgate.net These approaches provide a straightforward route to these valuable heterocyclic compounds from readily available and inexpensive chiral building blocks. wikipedia.orgresearchgate.net

Derivatization and Functionalization Strategies of the this compound Core

The functionalization of the pre-formed this compound core is a crucial step in the development of new derivatives with tailored properties. mdpi.com Direct C-H functionalization at the C3 position is a particularly attractive and atom-economical strategy. mdpi.com

A variety of methods have been developed for this purpose, including arylation, alkylation, and amination. rsc.org For instance, a metal-free cross-dehydrogenative coupling between quinoxalinones and amines, using catalytic iodine and aqueous tert-butyl hydroperoxide, provides 3-aminoquinoxalinones. organic-chemistry.org Similarly, direct alkylation can be achieved through photoredox catalysis with alkylborates or via radical reactions with hydrocarbons. rsc.orgorganic-chemistry.org

Visible light has been utilized to promote the functionalization of the quinoxalinone core. An organophotoredox-catalyzed 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides yields functionalized phenols bearing a dihydroquinoxalin-2-one moiety. nih.govacs.orgnih.gov Furthermore, a visible-light-driven divergent transformation of quinoxalin-2(1H)-ones mediated by H2O2 can be controlled by the reaction atmosphere to selectively produce either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones. rsc.org

These derivatization strategies highlight the versatility of the this compound core and provide access to a wide range of functionalized analogs for various applications.

C3-Functionalization Strategies

The C3 position of the quinoxalin-2(1H)-one ring is a frequent target for functionalization to modulate biological activity. Direct C-H bond functionalization has emerged as a powerful and atom-economical approach, avoiding the need for pre-functionalized substrates.

A variety of C3-alkylation methods have been developed. A metal- and oxidant-free approach utilizes phosphonium (B103445) ylides as alkylating agents in the presence of a base like potassium carbonate to yield 3-alkylquinoxalin-2(1H)-ones. rsc.org For instance, the reaction of 1-methylquinoxalin-2(1H)-one with methyltriphenylphosphonium (B96628) bromide furnishes 1,3-dimethylquinoxalin-2(1H)-one in high yield. rsc.org Another strategy involves the direct C-H alkylation with hydrocarbons, such as cycloalkanes and alkyl arenes, using di-tert-butyl peroxide (DTBP) as a radical mediator. nih.gov This method allows for the functionalization with relatively strong C-H bonds, like those in adamantane. nih.gov Photoinduced organophotoredox catalysis enables the direct Csp³–H alkylation using N-(acyloxy)phthalimides as alkyl radical precursors under mild conditions. rsc.org Furthermore, electrochemical methods have been employed to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones and aliphatic aldehydes, offering a green approach that avoids stoichiometric oxidants. nih.gov

C3-arylation can be achieved under transition-metal-free conditions using diaryliodonium salts at room temperature. Hypervalent iodine(III) reagents, in general, are effective for various C3-H functionalizations, including arylation and alkylation. rsc.org

Other C3-functionalization strategies include carbamoylation and vinylation. Acid-promoted direct C–H carbamoylation with isocyanides can be performed in water, providing 3-carbamoylquinoxalinones which are known to have a range of biological properties. uit.no A metal-free C3-H vinylation reaction with alkenes, using ammonium persulfate as an oxidant, yields 3-vinylated quinoxalin-2(1H)-ones. organic-chemistry.org

Table 1: Selected C3-Functionalization Strategies for Quinoxalin-2(1H)-ones

| Reaction Type | Reagents/Catalyst | Key Features | Product Example | Ref |

|---|---|---|---|---|

| Alkylation | Phosphonium Ylides, KHCO₃ | Metal- and oxidant-free | 1,3-Dimethylquinoxalin-2(1H)-one | rsc.org |

| Alkylation | Hydrocarbons, DTBP | Utilizes feedstock chemicals, radical-mediated | 3-Cyclohexyl-1-methylquinoxalin-2(1H)-one | nih.gov |

| Alkylation | N-(acyloxy)phthalimides, Organophotocatalyst | Photoinduced, mild conditions | C3-alkylated quinoxalin-2-ones | rsc.org |

| Hydroxyalkylation | Aliphatic Aldehydes | Electrocatalytic, avoids heavy metal catalysts | 3-Hydroxyalkylquinoxalin-2(1H)-ones | nih.gov |

| Carbamoylation | Isocyanides, Acid | Performed in water | N-Cyclohexyl-4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide | uit.no |

| Vinylation | Alkenes, (NH₄)₂S₂O₈ | Metal-free C-C bond formation | 3-Vinylated quinoxalin-2(1H)-ones | organic-chemistry.org |

| Arylation | Diaryliodonium Salts | Transition-metal-free, room temperature | 3-Arylquinoxalin-2(1H)-ones | rsc.org |

N-Functionalization Strategies

Functionalization at the N1 and N4 positions of the quinoxalinone core is crucial for synthesizing diverse derivatives, as the substituents on the nitrogen atoms can significantly influence the molecule's properties. N-substituted quinoxalinones often serve as key intermediates for subsequent C3-functionalization.

A common method for preparing the core structure involves the reaction of an o-phenylenediamine with a suitable two-carbon electrophile, such as ethyl bromoacetate. csus.edu This reaction proceeds via an initial Sₙ2 substitution followed by cyclization to form the 3,4-dihydroquinoxalin-2(1H)-one scaffold. csus.edu The choice of base in this synthesis can influence the product distribution. csus.edu

N-alkylation is a fundamental transformation. For instance, 1-methylquinoxalin-2(1H)-one is a common starting material for many C3-functionalization reactions and can be prepared through standard alkylation procedures. rsc.org While detailed procedures are often assumed in the literature, methods for related heterocyclic systems, such as the N-alkylation of 2-chloro-quinazolinone with methyl-2-bromoacetate, suggest that substitution reactions with alkyl halides are a viable strategy. uw.edu Some studies report the synthesis of 1-alkyl-3-substituted styrylquinoxalin-2(1H)-ones, indicating direct alkylation at the N1 position. researchgate.net

N-arylation of the quinoxalinone scaffold can be achieved through methods like the Ullmann-type coupling. A mild, ligand-free Ullmann-type amination of N-Boc-2-iodoanilines with enantiopure α-amino acids, followed by cyclization, has been reported for the synthesis of 3-substituted dihydroquinoxalin-2-ones. uit.no This approach introduces a substituent at the N4-position as part of the ring-forming process. Copper-catalyzed N-arylation reactions are also a well-established method for forming C-N bonds with aryl groups in various heterocyclic systems. nih.govorganic-chemistry.org

Table 2: Selected N-Functionalization Strategies for Quinoxalin-2(1H)-ones

| Reaction Type | Reagents/Method | Key Features | Product Example | Ref |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Standard substitution reaction | 1-Methylquinoxalin-2(1H)-one | rsc.org |

| N-Arylation | N-Boc-2-iodoanilines, α-amino acids | Ullmann-type amination followed by cyclization | N4-Aryl-3,4-dihydroquinoxalin-2-ones | uit.no |

| Cyclization | o-Phenylenediamine, Ethyl Bromoacetate | Forms the core heterocyclic structure | 3,4-Dihydroquinoxalin-2(1H)-one | csus.edu |

Halogenation and Fluoroalkylation

The introduction of fluorine atoms or fluoroalkyl groups into the quinoxalinone structure is of significant interest as it can dramatically alter the molecule's physicochemical and biological properties, such as metabolic stability and binding affinity.

Visible-light-induced photoredox catalysis has proven to be a powerful tool for the C3-fluoroalkylation of quinoxalin-2(1H)-ones. nih.gov One such method is a three-component reaction involving a quinoxalin-2(1H)-one, an alkene, and CF₃SO₂Na, which yields 3-trifluoroalkylated quinoxalin-2(1H)-ones at room temperature. csus.edu Another approach uses difluoromethyltriphenylphosphonium bromide as the difluoromethyl source in a photoredox-catalyzed three-component reaction with quinoxalin-2(1H)-ones and vinylarenes to produce 3-difluoroalkyl derivatives. nih.gov

Hypervalent iodine reagents are also employed for trifluoromethylation at the C3 position. rsc.org Beyond fluoroalkylation, methods for introducing other halogens have been developed. For example, a three-component reaction of quinoxalinones, methyl ketones, and an N-chlorosuccinimide (NCS) source under sunlight catalysis can produce quinoxalinones containing a chloro-functional group. csus.edu Additionally, a Hexafluoroisopropanol (HFIP)-catalyzed Mannich-type reaction with difluoroenoxysilanes can lead to the divergent synthesis of either difluoro-substituted 3,4-dihydroquinoxalin-2(1H)-ones or monofluoroquinoxalin-2(1H)-ones. rsc.org

Table 3: Halogenation and Fluoroalkylation of Quinoxalin-2(1H)-ones

| Reaction Type | Reagents/Catalyst | Key Features | Product Example | Ref |

|---|---|---|---|---|

| Trifluoroalkylation | Alkenes, CF₃SO₂Na, Photocatalyst | Visible-light induced, three-component reaction | 3-Trifluoroalkylated quinoxalin-2(1H)-ones | csus.edu |

| Difluoroalkylation | Vinylarenes, [Ph₃PCF₂H]Br, Photocatalyst | Photoredox-catalyzed, uses phosphonium salt | 3-Difluoroalkyl quinoxalin-2(1H)-ones | nih.gov |

| Trifluoromethylation | Hypervalent Iodine Reagents | Direct C3-H functionalization | 3-Trifluoromethylquinoxalin-2(1H)-ones | rsc.org |

| Chlorination | Methyl Ketones, NCS source, Sunlight | Three-component, green catalysis | Chloro- and keto-functionalized quinoxalinones | csus.edu |

| Fluorination | Difluoroenoxysilanes, HFIP | Catalytic Mannich-type reaction | Difluoro-substituted 3,4-dihydroquinoxalin-2(1H)-ones | rsc.org |

Introduction of Heterocyclic Moieties

Synthesizing hybrid molecules by attaching other heterocyclic rings to the quinoxalinone core is a strategy to explore new chemical space and discover compounds with enhanced or novel biological activities.

Direct C-H heteroarylation provides an efficient route for this purpose. An oxidative cross-coupling reaction between quinoxalin-2(1H)-ones and indolin-2-ones, mediated by K₂S₂O₈, has been reported for the direct introduction of an oxindole (B195798) moiety at the C3 position. rsc.org

Visible-light photocatalysis using heterogeneous catalysts like graphitic carbon nitride (g-C₃N₄) has enabled divergent syntheses. For example, the reaction of quinoxalin-2(1H)-one with N-arylglycine can be controlled by the solvent to selectively yield either C3-functionalized dihydroquinoxalin-2(1H)-ones or to form fused tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. beilstein-journals.org

Furthermore, intramolecular strategies have been employed to construct complex polycyclic systems. An intramolecular [4+2] cycloaddition of a quinoxalin-2(1H)-one bearing a pyrrole-containing pendant has been demonstrated, leading to a spirocyclic quinoxalin-2-one scaffold. uit.no This photoassisted reaction provides an innovative route to highly substituted, enantiopure systems. uit.no

Table 4: Introduction of Heterocyclic Moieties to Quinoxalin-2(1H)-ones

| Reaction Type | Reagents/Catalyst | Key Features | Product Example | Ref |

|---|---|---|---|---|

| Heteroarylation | Indolin-2-ones, K₂S₂O₈ | Oxidative cross-coupling | 3-(Oxindol-3-yl)quinoxalin-2(1H)-ones | rsc.org |

| Annulation | N-Arylglycine, g-C₃N₄, Visible light | Solvent-controlled divergent synthesis | Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones | beilstein-journals.org |

| Intramolecular Cycloaddition | Pyrrole-containing pendant | Photoassisted [4+2] cycloaddition | Spirocyclic quinoxalin-2-ones | uit.no |

Biological Activities and Pharmacological Potential of 3 Methyl 3,4 Dihydro 1h Quinoxalin 2 One and Its Derivatives

Antimicrobial Activities

Derivatives of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, antitubercular, and antiviral properties. researchgate.netnih.govresearchgate.net The versatility of the quinoxalinone core allows for chemical modifications that can enhance potency and selectivity against various microbial pathogens. lookchem.com

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been explored against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown that substitutions on the quinoxalinone ring system can significantly influence antibacterial potency.

For instance, a series of novel 3,4-dihydroquinoxalin-2H-(1H)-one derivatives were synthesized and screened for their antibacterial activity. conicet.gov.ar Many of these compounds displayed moderate to good activity against the tested bacterial strains. researchgate.netconicet.gov.ar Notably, certain substitutions, such as a fluorine atom, led to compounds with equipotent or good activity, while others with methyl and methoxy (B1213986) substituents showed moderate efficacy. researchgate.netconicet.gov.ar Conversely, some derivatives exhibited no antibacterial activity, highlighting the critical role of specific structural features. researchgate.netconicet.gov.ar

In another study, Schiff bases derived from a 2-hydroxy-3-methylquinoxaline (B154303) nucleus attached to an aromatic aldehyde or amine via an ether linkage were synthesized and evaluated. nih.gov These molecular transformations aimed to optimize antimicrobial activity. nih.gov

Research has also investigated derivatives where a thiazolidinone ring is attached to the N-atom of an acetamido group at the 1-position of 3-methyl-1H-quinoxaline-2-one. researchgate.net Specific derivatives, such as those with p-nitrophenyl and p-trifluoromethylphenyl groups on the thiazolidinone ring, were found to be active against all bacterial strains tested. researchgate.net In contrast, a derivative with a p-chlorophenyl group on the thiazolidinone nucleus was the least active. researchgate.net

Table 1: Antibacterial Activity of Selected 3,4-dihydroquinoxalin-2(1H)-one Derivatives

| Compound ID | Substituent(s) | Bacterial Strains Tested | Activity Level | Reference |

|---|---|---|---|---|

| 5i | Not specified in abstract | Various | Equipotent | researchgate.netconicet.gov.ar |

| 5j | Fluorine substituent | Various | Good | researchgate.netconicet.gov.ar |

| 5a, 5b, 5c, 5d, 5e | Methyl and methoxy substituents | Various | Moderate | researchgate.netconicet.gov.ar |

| 5f, 5g, 5h | Not specified in abstract | Various | Inactive | researchgate.netconicet.gov.ar |

| 5d (thiazolidinone deriv.) | p-nitrophenyl on thiazolidinone | Various | Active | researchgate.net |

| 5h (thiazolidinone deriv.) | p-trifluoromethylphenyl on thiazolidinone | Various | Active | researchgate.net |

| 5l (thiazolidinone deriv.) | p-chlorophenyl on thiazolidinone | Various | Least Active | researchgate.net |

Antifungal Properties

The antifungal activity of this compound derivatives has been evaluated against various fungal species, including Aspergillus niger and Candida albicans. nih.gov Similar to antibacterial activity, the antifungal efficacy is highly dependent on the specific chemical modifications of the quinoxalinone scaffold. researchgate.net

In one study, derivatives of 3-methyl-1H-quinoxaline-2-one bearing a thiazolidinone ring were tested for their antifungal properties. researchgate.net Compounds with p-nitrophenyl and p-trifluoromethylphenyl substitutions on the thiazolidinone ring demonstrated activity against all fungal strains investigated. researchgate.net Conversely, the derivative with a p-chlorophenyl group showed minimal activity. researchgate.net

Another study involving Schiff bases derived from 2-hydroxy-3-methylquinoxaline showed that while some compounds exhibited moderate activity against both A. niger and C. albicans, others were inactive against A. niger or showed moderate activity against A. niger but no activity against C. albicans. nih.gov This underscores the structure-activity relationship in determining the antifungal spectrum.

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound Class/Derivative | Fungal Strains Tested | Activity Level | Reference |

|---|---|---|---|

| Thiazolidinone derivative with p-nitrophenyl group | C. albicans, A. niger, A. flavus | Active | researchgate.net |

| Thiazolidinone derivative with p-trifluoromethylphenyl group | C. albicans, A. niger, A. flavus | Active | researchgate.net |

| Thiazolidinone derivative with p-chlorophenyl group | C. albicans, A. niger, A. flavus | Least Active | researchgate.net |

| Schiff base derivatives (general) | A. niger, C. albicans | Varied (None to Moderate) | nih.gov |

Antitubercular Activity

Quinoxaline (B1680401) derivatives have been recognized for their potential as antitubercular agents. nih.gov Research into 1-substituted quinoxaline-2,3(1H,4H)-diones has shown promising results against Mycobacterium tuberculosis H37Rv. uit.no Although not directly this compound, these findings highlight the potential of the broader quinoxalinone class in tuberculosis treatment. Specific derivatives in this study were identified as the most effective, with significant minimum inhibitory concentrations. uit.no The development of novel quinoxaline-1,4-di-N-oxide derivatives has also yielded compounds with significant anti-tubercular activity. nih.gov

Antiviral Activity (e.g., Anti-HIV, Hepatitis C Virus Inhibition)

The antiviral potential of quinoxaline derivatives has been a subject of significant research interest. nih.gov While broad antiviral activity is a known attribute of the quinoxaline class, specific studies have focused on derivatives of this compound and related structures against viruses like Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

In the context of HCV, a screening of a privileged structure library identified a quinoxalin-2(1H)-one derivative, N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide, as a potent inhibitor. Subsequent structure-activity relationship studies confirmed that quinoxalin-2(1H)-one derivatives exhibit potent anti-HCV activity. However, another study noted that while some newly synthesized derivatives using 3-methylquinoxalin-2(1H)-one as a precursor did not show activity against HCV, other quinoxaline derivatives did, suggesting the scaffold's potential is dependent on specific substitutions. nih.gov

Regarding anti-HIV activity, quinoxaline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study focused on the design and synthesis of quinoxaline derivatives targeting the HIV reverse transcriptase enzyme, leading to the discovery of two selective and potent inhibitors. Another research effort prepared a series of 3,3-disubstituted quinoxalinones and evaluated them as HIV-1 reverse transcriptase inhibitors, with some N-substituted compounds displaying activity comparable or better than existing drugs.

Anticancer and Antiproliferative Activities

The anticancer properties of this compound and its derivatives are well-documented, with numerous studies highlighting their cytotoxic effects against various cancer cell lines. researchgate.netnih.govresearchgate.net The quinoxalinone skeleton is considered a valuable intermediate in the design of novel anticancer agents. researchgate.netconicet.gov.ar

Two new series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives were designed as VEGFR-2 inhibitors and evaluated for their cytotoxic activity against HepG-2 and MCF-7 human cancer cell lines. Several of these compounds exhibited promising cytotoxic activities, with some showing IC50 values in the low micromolar range. One particular compound demonstrated the ability to arrest the cell cycle at the G2/M phase and induce apoptosis.

Inhibition of Kinases (e.g., FGFR1, Protein Kinases)

A key mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are crucial for cancer cell proliferation and survival.

Fibroblast growth factor receptor 1 (FGFR1) is a validated molecular target in anticancer drug discovery. Inspired by a known kinase inhibitor, a series of 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit FGFR1. Many of these compounds displayed good to excellent potency against several cancer cell lines, and structure-activity relationship analyses indicated that smaller substituents on the side chain of the 3-vinyl-quinoxalin-2(1H)-one were more effective.

Furthermore, as mentioned previously, derivatives of 3-methylquinoxalin-2(1H)-one have been specifically designed to target and inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another important kinase involved in angiogenesis. The most promising of these compounds not only showed potent VEGFR-2 inhibitory activity but also induced apoptosis in cancer cells.

Table 3: Kinase Inhibition by this compound Derivatives

| Derivative Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 3-vinyl-quinoxalin-2(1H)-one derivatives | FGFR1 | Good to excellent potency against tested cancer cell lines. Smaller side-chain substituents were more effective. | |

| 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives | VEGFR-2 | Promising cytotoxic and VEGFR-2 inhibitory activities. One compound induced cell cycle arrest and apoptosis. |

Modulation of Cellular Signaling Pathways

Derivatives of the quinoxaline scaffold have been shown to modulate key cellular signaling pathways implicated in disease, particularly in cancer. Research has indicated that these compounds can act as inhibitors of specific kinases, which are crucial enzymes in cell signaling. nih.gov

One of the primary pathways targeted is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling cascade. VEGFR-2 is a critical component in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. ekb.eg A series of novel 3-methylquinoxaline derivatives have been specifically designed and synthesized to act as VEGFR-2 inhibitors. nih.gov The inhibition of this receptor's activity has been shown to effectively suppress tumor propagation. nih.gov

Beyond VEGFR-2, quinoxaline derivatives have been reported to interfere with other significant cancer-related signaling pathways, including the Wnt signaling pathway and the phosphatidylinositol-3-kinase (PI3K) pathway. nih.gov The Wnt pathway is crucial for cell fate, proliferation, and migration during embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. The PI3K pathway is a central signaling node that regulates cell growth, proliferation, survival, and motility. The ability of quinoxaline derivatives to interact with these pathways underscores their potential as multifaceted anti-cancer agents.

Cytotoxicity against Cancer Cell Lines

A significant measure of the anti-cancer potential of a compound is its ability to induce cell death, or cytotoxicity, in cancer cells. Numerous derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines.

For instance, a study on newly synthesized 3-methylquinoxaline derivatives demonstrated potent anti-proliferative activities. One particular compound, 27a, exhibited strong cytotoxicity against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer) cell lines, with IC50 values of 7.7 µM and 4.5 µM, respectively. nih.gov Other derivatives in the same study also showed promising cytotoxicity against these cell lines. nih.gov

In another study, new 6-chloroquinoxaline (B1265817) derivatives were tested for their antiproliferative effects. Compound 6, in particular, was found to be more cytotoxic against MCF-7 and HCT-116 (human colorectal carcinoma) cell lines than the reference drug doxorubicin (B1662922), with IC50 values of 5.11 µM and 6.18 µM, respectively. ekb.eg Furthermore, some quinoxalinone derivatives have been assessed against LoVo and HCT-116 colon cancer cells, demonstrating their potential as anti-colorectal cancer agents. nih.gov

The following table summarizes the cytotoxic activities of selected quinoxaline derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Quinoxaline Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 27a | MCF-7 | 7.7 | nih.gov |

| HepG2 | 4.5 | nih.gov | |

| Compound 28 | MCF-7 | 17.2 | nih.gov |

| HepG2 | 11.7 | nih.gov | |

| Compound 30f | MCF-7 | 18.1 | nih.gov |

| HepG2 | 10.7 | nih.gov | |

| Compound 6 | MCF-7 | 5.11 | ekb.eg |

| HCT-116 | 6.18 | ekb.eg | |

| Doxorubicin (Reference) | MCF-7 | 7.43 | ekb.eg |

| HCT-116 | 9.27 | ekb.eg |

Anti-Tumor Mechanisms (e.g., Tubulin Polymerization, Topoisomerase II-DNA Inhibition)

The cytotoxic effects of quinoxaline derivatives are underpinned by specific anti-tumor mechanisms at the molecular level. Research has identified two primary mechanisms of action: the inhibition of tubulin polymerization and the inhibition of topoisomerase II-DNA complex.

Quinoxaline derivatives have been reported to exert their antiproliferative effects through the targeting of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). While some studies have focused on related structures like quinoline-sulfonamide derivatives as tubulin polymerization inhibitors, the quinoxaline scaffold itself is recognized for this activity. nih.govnih.govnih.gov

Another critical anti-tumor mechanism of quinoxaline derivatives is the inhibition of topoisomerase II. nih.gov Topoisomerase II is a vital enzyme that alters the topology of DNA, playing a crucial role in DNA replication, transcription, and chromosome segregation. Quinoxaline-based compounds have been developed as dual DNA intercalators and topoisomerase II inhibitors. bldpharm.com By intercalating into the DNA and inhibiting the action of topoisomerase II, these derivatives can induce DNA damage and trigger apoptotic cell death in cancer cells. Studies on nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxalines have demonstrated their efficacy as both DNA intercalators and Topo II inhibitors.

Neuropharmacological Activities

In addition to their anti-cancer properties, derivatives of 3,4-dihydro-1H-quinoxalin-2-one have been investigated for their potential in treating neurological disorders. Their activity centers on the modulation of key neurotransmitter receptors in the central nervous system.

Anticonvulsant Properties (e.g., AMPA Receptor Antagonism)

The antagonism of excitatory amino acid receptors is a key strategy in the development of anticonvulsant drugs. Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have shown potential in this area, particularly through their interaction with AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.

A study focused on 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones, which were designed and synthesized to evaluate their AMPA-receptor antagonism as a potential mechanism for anticonvulsant activity. researchgate.net The results of this study, which combined biological screening with molecular modeling, indicated that several of these compounds exhibited high binding affinities for the AMPA-receptor and demonstrated significant anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. researchgate.net Specifically, compounds 14b, 14a, and 13b were found to have relative potencies of 1.89, 1.83, and 1.51, respectively, compared to diazepam. researchgate.net Furthermore, a series of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones were found to possess combined affinity for both glycine (B1666218)/NMDA and AMPA receptors, highlighting the potential for this class of compounds to act as broad-spectrum excitatory amino acid antagonists. nih.gov

NMDA Receptor Modulation (Glycine Site Antagonism)

The N-methyl-D-aspartate (NMDA) receptor is another critical excitatory amino acid receptor involved in synaptic plasticity, learning, and memory, as well as in the pathophysiology of epilepsy and other neurological conditions. Quinoxaline derivatives have been identified as potent modulators of the NMDA receptor, specifically acting as antagonists at the glycine co-agonist binding site.

Research on a series of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones has demonstrated that these compounds can exhibit combined binding activity at both AMPA and glycine/NMDA receptors. nih.gov The study highlighted that for a strong interaction with the glycine/NMDA receptor, the presence of a free acidic functional group at position 2 and an electron-withdrawing substituent on the benzo-fused ring of the quinoxaline structure is beneficial. nih.gov This dual antagonism presents a novel approach for modulating excitatory neurotransmission.

Antianxiolytic Effects

The versatile pharmacological profile of the quinoxalinone core structure suggests its potential application in the development of agents for anxiety disorders. The quinoxalinone skeleton is often used as a foundational structure in the design of novel derivatives with a wide range of biological activities, including potential as antianxiolytic agents. researchgate.netderpharmachemica.comresearchgate.net While the scaffold is considered a promising starting point for the synthesis of compounds with antianxiolytic properties, specific research focusing on the antianxiolytic effects of this compound or its direct derivatives is not extensively detailed in the current literature. Further investigation is required to fully elucidate the potential of this specific class of compounds in the treatment of anxiety.

Neuroprotective Effects

Quinoxaline derivatives have emerged as notable candidates for their neuroprotective capabilities, particularly in the context of multifactorial neurodegenerative diseases like Alzheimer's. Research indicates that these compounds can act on several pathogenic mechanisms. journalajrb.com For instance, certain novel quinoxaline derivatives were found to significantly improve neuronal viability, protect against Aβ-induced toxicity, and reduce intracellular reactive oxygen species (ROS). journalajrb.com

In one study, derivatives designated as QX-4 and QX-6 were highlighted for their ability to enhance the viability of neuronal cells and block the toxic effects of amyloid-beta, a key factor in Alzheimer's pathology. journalajrb.com Another line of research focused on indoloquinoxaline derivatives, identifying compounds that not only inhibit cholinesterases but also prevent the self-induced aggregation of Aβ1-42 peptides, a crucial step in the formation of amyloid plaques. tandfonline.com Specifically, compound 6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline (9f) showed a 51.24% inhibition of Aβ1-42 aggregation at a 50 μM concentration. tandfonline.com This multi-target approach, combining cholinesterase inhibition with anti-aggregation and antioxidant effects, positions quinoxaline derivatives as promising neuroprotective agents. journalajrb.comtandfonline.com

Potential as Antidepressant, Sedative, and Anti-Parkinson Agents

The therapeutic potential of the quinoxaline core extends to neuropsychiatric and movement disorders. A notable derivative, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a) , has been identified as a novel 5-HT3 receptor antagonist, demonstrating significant antidepressant-like activity in rodent models of depression.

In the domain of Parkinson's disease, research has led to the discovery of 6-aminoquinoxaline (B194958) derivatives with potent neuroprotective effects on dopaminergic neurons. nih.gov A lead compound from this series, PAQ (4c) , was found to attenuate neurodegeneration in a mouse model of Parkinson's disease, suggesting its potential as a disease-modifying therapy. nih.gov The mechanism of its neuroprotective action was partly linked to the activation of endoplasmic reticulum ryanodine (B192298) receptor channels. nih.gov While not direct quinoxaline derivatives, structurally related 3,4-dihydro-1H-quinolin-2-one compounds have also been investigated, showing significant sedative effects and potential in reversing reserpine-induced catalepsy in rats, a model used to screen for anti-Parkinson's activity.

Role in Neurodegenerative Disorders

Quinoxaline derivatives are actively being explored as multi-target-directed ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Their efficacy stems from the ability to simultaneously modulate multiple pathological pathways.

For Alzheimer's disease, various quinoxaline-based compounds have been designed to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). tandfonline.comnih.govtandfonline.com BACE-1 is crucial for the production of amyloid-beta peptides. nih.gov One study identified a compound, 11a , which showed potent inhibitory activity against AChE (IC₅₀=483 ± 5 nM) and BACE-1 (46.64% inhibition at 20 μM). nih.gov Another study identified 6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline (9f) as a potent and selective BuChE inhibitor (IC₅₀ = 0.96 µM), which was twofold more active than the reference drug donepezil. tandfonline.com

In the context of Parkinson's disease, the focus is on protecting dopaminergic neurons from degeneration. nih.gov The derivative PAQ (4c) has shown significant promise by reducing neurodegeneration in animal models, highlighting the therapeutic potential of the quinoxaline scaffold in mitigating the neuronal loss that characterizes the disease. nih.gov The diverse mechanisms, including enzyme inhibition, anti-aggregation, and direct neuronal protection, underscore the significant role quinoxaline derivatives may play in future treatments for neurodegenerative disorders. journalajrb.comtandfonline.com

| Compound/Derivative Class | Target/Activity | Disease Context | Key Findings |

| Quinoxaline derivatives (QX-4, QX-6) | Neuroprotection, Anti-Aβ toxicity, Anti-ROS | Alzheimer's Disease | Enhanced neuronal viability and downregulated inflammatory cytokines. journalajrb.com |

| Indoloquinoxaline (Compound 9f) | BuChE inhibition, Aβ1-42 anti-aggregation | Alzheimer's Disease | Potent and selective BuChE inhibitor (IC₅₀ = 0.96 µM); inhibited Aβ aggregation by 51.24%. tandfonline.com |

| 6-Aminoquinoxaline (Compound PAQ) | Neuroprotection of dopaminergic neurons | Parkinson's Disease | Attenuated neurodegeneration in a mouse model of PD. nih.gov |

| Quinoxaline derivative (Compound 11a) | AChE & BACE-1 inhibition | Alzheimer's Disease | Exhibited dual inhibition with IC₅₀ of 483 nM for AChE and 46.6% inhibition of BACE-1. nih.gov |

Anti-inflammatory Activities

Derivatives of the quinoxaline nucleus have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). rsc.orgunav.edu

A series of novel derivatives synthesized from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide were evaluated for their COX inhibitory activity. rsc.orgnih.gov Several compounds showed potent and selective inhibition of COX-2, an enzyme isoform induced during inflammation. rsc.org Notably, compounds 11 and 13 from this series were the most potent COX-2 inhibitors, with IC₅₀ values of 0.62 μM and 0.46 μM, respectively. nih.gov Their high selectivity for COX-2 over COX-1 suggests a potentially favorable profile regarding gastrointestinal side effects. nih.gov

In other research, quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were assessed for their ability to inhibit LOX and for in vivo anti-inflammatory effects. unav.edu One derivative, compound 7b , exhibited an important in vivo anti-inflammatory effect (41% inhibition in the carrageenan-induced edema model), which was comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) (47% inhibition). unav.edu Further studies have shown that quinoxaline-containing synthetic lipoxin mimetics can attenuate NF-κB activity, a critical transcription factor in the inflammatory response. nih.gov

| Derivative | Target Enzyme | In Vitro Activity (IC₅₀) | In Vivo Activity (% Inhibition) |

| Compound 13 (from carbohydrazide) | COX-2 | 0.46 μM | Not Reported |

| Compound 11 (from carbohydrazide) | COX-2 | 0.62 μM | Not Reported |

| Compound 4a (from carbohydrazide) | COX-2 | 1.17 μM | Not Reported |

| Compound 7b (quinoxaline derivative) | LOX | Not Reported | 41% |

Metabolic Regulation and Related Activities

Quinoxaline derivatives have been investigated for their role in managing metabolic disorders, showing potential as both hypoglycemic and hypolipidemic agents.

Hypoglycemic and Antidiabetic Effects

The quinoxalinone structure has been identified as a promising scaffold for developing new hypoglycemic agents. nih.govfrontiersin.org A series of new quinoxalinone derivatives were designed and evaluated for their glucose-lowering effects in LO2 cells. nih.gov Among these, compounds 5i and 6b demonstrated stronger hypoglycemic effects than the lead compound and were comparable to the positive control drug, Pioglitazone. nih.gov Further investigation suggested that these compounds may exert their effects by alleviating cellular oxidative stress and modulating the activity of glucose transporters like GLUT4 and SGLT2. nih.gov

Another approach has focused on designing quinoxaline derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-4), a well-established target for type 2 diabetes. tandfonline.comnih.gov Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion. A series of compounds based on a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were synthesized and found to be promising and selective DPP-4 inhibitors with in vivo hypoglycemic activity. tandfonline.comnih.gov

Hypolipidemic Activities and Lipid Accumulation Inhibition

Beyond glucose regulation, certain quinoxaline derivatives have shown potential in modulating lipid metabolism. Research has identified a dibromo-substituted quinoxaline derivative, 26e , as an effective small-molecule inhibitor of apoptosis signal-regulating kinase 1 (ASK1). nih.gov This compound was shown to decrease lipid droplets in FFA-induced LO2 liver cells in a dose-dependent manner. nih.gov Further biochemical analysis revealed that compound 26e could significantly reduce the cellular content of total cholesterol (T-CHO), low-density lipoprotein (LDL), and triglycerides (TG), indicating its potential for treating conditions like non-alcoholic fatty liver disease. nih.gov The ability of this quinoxaline derivative to reduce lipid accumulation highlights a novel therapeutic avenue for this class of compounds in metabolic diseases. nih.gov

Glycogen (B147801) Phosphorylase Inhibition

The quinoxalinone skeleton is recognized as a valuable starting point for the development of novel glycogen phosphorylase (GP) inhibitors. Glycogen phosphorylase is a critical enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

A series of 3-anilino-quinoxalinones has been identified as a new class of glycogen phosphorylase inhibitors. Researchers identified a lead compound through both high-throughput screening and pharmacophore-based electronic screening. Subsequent modifications to this initial scaffold led to the creation of new analogues, some of which demonstrated a 25-fold increase in potency compared to the original lead compound.

Further emphasizing the potential of this scaffold, various quinoxalinone derivatives are being explored for their ability to inhibit GP. The core structure is considered a key intermediate in the design of these potential therapeutic agents.

Other Reported Biological Activities

Beyond their role in metabolic regulation, derivatives of this compound have been investigated for a range of other pharmacological effects.

Certain quinoxaline derivatives have demonstrated notable antioxidant capabilities. The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals. For instance, some synthesized quinoxaline derivatives have shown significant radical scavenging activity.

In a specific study, the novel quinoxaline derivative N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA) was synthesized and evaluated for its antioxidant properties through various in vitro assays. The compound exhibited good activity in scavenging DPPH (1,1-diphenyl-2-picryl hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, as well as in the ferric reducing antioxidant power (FRAP) and hydrogen peroxide (H2O2) assays. Another derivative, MOQTA, also showed good antioxidant activity in the DPPH assay. The ability of these compounds to neutralize reactive oxygen species suggests their potential utility in mitigating oxidative stress-related conditions.

Table 1: In Vitro Antioxidant Activity of a Quinoxalinone Derivative (MOQTA)

| Assay | IC₅₀ (μM) | Standard |

|---|---|---|

| DPPH | 101 ± 1.01 | Ascorbic Acid |

Data sourced from a study on the MOQTA complex, a derivative of 3-methyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one.

The quinoxaline core is a feature in various compounds investigated for their pain-relieving effects. Several studies have reported the synthesis of new quinoxaline derivatives and their subsequent evaluation for analgesic activity. While many of the tested compounds show moderate analgesic effects compared to reference drugs, they represent a promising avenue for the development of new non-narcotic analgesics. The diverse biological activities of quinoxaline derivatives include analgesic properties, making them a subject of ongoing research in medicinal chemistry.

The quinoxalinone structure is a recognized scaffold for compounds with antithrombotic properties, which are crucial for preventing and treating blood clot-related conditions. Several quinoxalinone derivatives have been patented for their antithrombotic activity. These compounds are often investigated for their ability to inhibit key factors in the coagulation cascade, such as thrombin or Factor Xa.

Specific examples of patented antithrombotic quinoxalinone derivatives include:

3-{4-[5-(2,6-dimethyl-piperidin-1-yl)-pentyl]-3-oxo-3,4-dihydro-quinoxalin-2-yl}-4-hydroxy-benzamidine

4-(4,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-ylmethyl)-benzamidine

These findings underscore the potential of the quinoxalinone core in designing novel agents to combat thrombotic disorders.

Quinoxaline derivatives have emerged as a significant class of compounds with promising activity against parasitic diseases, including malaria and leishmaniasis. The enone moiety linked to the quinoxaline ring has been identified as important for antimalarial action.

Research has demonstrated that certain quinoxaline derivatives are active against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For example, 1-methyl-7-nitro-4-(5-(piperidin-1-yl)pentyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative that has been subject to biological assays for its antimalarial efficacy. Similarly, various quinoline (B57606) and quinoxaline-based compounds have been evaluated for their potential as antileishmanial agents, which target Leishmania parasites. This broad antiparasitic activity highlights the versatility of the quinoxaline scaffold in developing treatments for major global infectious diseases.

Structure Activity Relationship Sar Studies of 3 Methyl 3,4 Dihydro 1h Quinoxalin 2 One Derivatives

Impact of Substituents on Biological Activity

The nature, position, and stereochemistry of substituents on the 3-methyl-3,4-dihydro-1H-quinoxalin-2-one scaffold profoundly influence the resulting biological activity.